3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Overview
Description
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C15H15ClFN5O and its molecular weight is 335.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Hydrogen Bonding : Sagar et al. (2017) investigated the molecular conformations and hydrogen bonding of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridine compounds, which include derivatives similar to the compound . They found that these compounds have distinct molecular conformations and are linked through various hydrogen bonding interactions, such as C-H...π(arene) and C-H...O bonds. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Sagar et al., 2017).
Corrosion Inhibition : Research by Sudheer and Quraishi (2015) focused on the corrosion inhibition effect of aryl pyrazolo pyridine derivatives, including structures similar to the compound of interest, on copper in hydrochloric acid. They found that these derivatives are effective as cathodic type inhibitors, suggesting potential applications in corrosion prevention (Sudheer & Quraishi, 2015).
Synthesis and Antimicrobial Activity : A study by R.V. Sidhaye et al. (2011) explored the synthesis of nicotinic acid hydrazide derivatives, including compounds structurally related to the one , and their antimicrobial activity. The research highlights the potential of these compounds in developing new antimicrobial agents (R.V. Sidhaye et al., 2011).
Optical Properties : A study by Ge et al. (2014) on novel pyrazolo[3,4-b]pyridine derivatives, including similar compounds, focused on their synthesis, characterization, and optical properties. They found that these compounds exhibit distinct fluorescence spectral characteristics, suggesting potential applications in material sciences and photonic devices (Ge et al., 2014).
Anticancer Agents : Research by Kumar and Mashelker (2007) involved the synthesis of 1,2,4-oxadiazole heterocyclic compounds containing 2-H-pyranopyridine-2-one moiety, related to the compound . These compounds were expected to exhibit hypertensive activity, indicating potential applications in medical research (Kumar & Mashelker, 2007).
Mechanism of Action
Target of action
Compounds containing a 1,2,4-oxadiazole ring are known to possess a wide variety of biological activities, particularly for cancer treatment .
Biochemical pathways
Compounds containing a pyrrolidine ring, which is present in this molecule, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Result of action
Some 1,2,4-oxadiazole derivatives have shown moderate to good antibacterial activities .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O.ClH/c1-21-12-6-7-17-8-11(12)13(19-21)15-18-14(20-22-15)9-2-4-10(16)5-3-9;/h2-5,17H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHAJBDZSYLSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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